Bienvenue dans la boutique en ligne BenchChem!

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]

Medicinal chemistry Synthetic methodology Protecting group strategy

1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (CAS 37663-43-7) belongs to the spiro[isobenzofuran-piperidine] class, characterized by a conformationally restricted spiro junction linking a benzofuran to a piperidine ring. This scaffold serves as a key synthetic intermediate in medicinal chemistry programs targeting sigma-1 (σ1) receptors and opioid receptors.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
CAS No. 37663-43-7
Cat. No. B3394562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]
CAS37663-43-7
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CN(CCC12C3=CC=CC=C3CO2)CC4=CC=CC=C4
InChIInChI=1S/C19H21NO/c1-2-6-16(7-3-1)14-20-12-10-19(11-13-20)18-9-5-4-8-17(18)15-21-19/h1-9H,10-15H2
InChIKeyNQCPWIBLOQTVAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (CAS 37663-43-7): A Versatile Spirocyclic Building Block for CNS Ligand Discovery


1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (CAS 37663-43-7) belongs to the spiro[isobenzofuran-piperidine] class, characterized by a conformationally restricted spiro junction linking a benzofuran to a piperidine ring [1]. This scaffold serves as a key synthetic intermediate in medicinal chemistry programs targeting sigma-1 (σ1) receptors and opioid receptors. The N-benzyl substituent provides a cleavable protecting group strategy, while the unsubstituted C-3 position enables late-stage diversification [2]. Vendor-supplied material typically achieves ≥98% purity (HPLC) with molecular weight 279.38 g·mol⁻¹, making it suitable for further derivatization without additional purification .

Why In-Class Spiro[benzofuran-piperidine] Analogs Cannot Substitute for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (37663-43-7) in Synthesis and Screening


Although numerous spiro[benzofuran-piperidine] derivatives exist, the precise combination of an N-benzyl group and an unsubstituted C-3 position in 37663-43-7 is critical for two sequential synthetic steps that most analogs cannot support. First, the N-benzyl moiety acts as a protecting group that can be cleanly removed by hydrogenolysis to liberate the free piperidine, a transformation impossible with N-methyl or N-aryl congeners [1]. Second, the absence of a substituent at C-3 provides a vacant site for alkylation, acylation, or other functionalization, whereas pre-functionalized analogs such as fluspidine (C-3 fluoroethyl) or 1′-benzyl-3-methoxy derivatives are already committed to a specific pharmacophore [2]. Attempting to use a C-3 substituted or N-alkyl alternative would introduce additional synthetic steps, reduce overall yield, and limit the chemical space accessible for structure–activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (37663-43-7) Relative to Its Closest Analogs


N-Benzyl as a Cleavable Protecting Group: Synthetic Advantage Over N-Methyl Congeners

The N-benzyl group of 37663-43-7 can be removed by catalytic hydrogenolysis (Raney Ni, H₂, EtOH) to generate the free piperidine 3H-spiro[2-benzofuran-1,4'-piperidine] (CAS 38309-60-3), which serves as the universal precursor for all N-functionalized analogs [1]. In contrast, the N-methyl analog 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] (HP 365) cannot be deprotected, permanently limiting its derivatization potential. This difference is structural rather than potency-based but carries decisive procurement consequences.

Medicinal chemistry Synthetic methodology Protecting group strategy

C-3 Functionalization Potential: Contrasting the Unsubstituted Scaffold with the Fluoroethyl Derivative Fluspidine

37663-43-7 bears no substituent at the C-3 position, permitting alkylation with diverse electrophiles to generate focused libraries. Fluspidine, the 3-(2-fluoroethyl) analog, is a high-affinity σ1 ligand (Ki = 0.59 nM, σ1/σ2 selectivity = 1331-fold) but is chemically committed: its fluoroethyl group cannot be easily exchanged, precluding further SAR exploration at C-3 [1]. Similarly, 1′-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4′-piperidine] (compound 19) achieves Ki = 0.79 nM at σ1 with 350-fold σ1/σ2 selectivity and 799-fold σ1/VAChT selectivity, yet its 4-(2-fluoroethoxy)benzyl N-substituent eliminates the debenzylation option [2]. The target compound thus occupies a strategic node between the free amine and the fully elaborated clinical candidates.

σ1 receptor PET imaging Late-stage diversification

Antitetrabenazine Activity: Structural Determinants Revealed by N-Heteroatom Derivatives

A systematic SAR study of 3-phenylspiro[isobenzofuran-1(3H),4′-piperidines] demonstrated that N-heteroatom substitution profoundly modulates antitetrabenazine activity in mice, with hydroxylamine derivatives achieving ED₅₀ values as low as 1.4 mg/kg i.p. (compound 6) [1]. The SAR established that optimal activity requires a sterically unhindered, basic nitrogen atom [1]. The target compound 37663-43-7, bearing an N-benzyl group, occupies an intermediate steric volume between the optimal N-hydroxy and the inactive bulky N-substituents, suggesting its utility as a reference point for calibrating steric tolerance in this assay. By comparison, the N-methyl lead compound 9a (HP 505) was selected for advanced evaluation based on its balance of potency and pharmacokinetics [2].

Antidepressant screening Tetrabenazine antagonism CNS drug discovery

Opioid Receptor Affinity of Elaborated Derivatives: Scaffold Validation via N/OFQ Receptor Ligand 0NN

The spiro[benzofuran-piperidine] core of 37663-43-7, when elaborated with a D-prolinamide side chain, yields the high-affinity N/OFQ opioid receptor ligand 0NN (1-benzyl-N-[3-(1'H,3H-spiro[2-benzofuran-1,4'-piperidin]-1'-yl)propyl]-D-prolinamide). In vitro, 0NN binds to the human N/OFQ receptor with Ki = 0.24 nM and IC₅₀ = 0.15–0.27 nM [1]. The co-crystal structure (PDB 4EA3, 3.01 Å resolution) confirms that the spirocyclic core provides a rigid scaffold that positions the N-benzyl group and the prolinamide extension into distinct receptor sub-pockets [2]. This structural biology-grade validation distinguishes the spiro[benzofuran-piperidine] scaffold from more flexible N-benzyl-piperidine alternatives that lack the conformational constraint.

Nociceptin/orphanin FQ receptor X-ray crystallography Binding affinity

High-Value Procurement and Application Scenarios for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine] (37663-43-7)


Divergent Synthesis of σ1 Receptor Ligand Libraries via N-Debenzylation and C-3 Alkylation

Research groups investigating σ1 receptor PET tracers or therapeutics can procure 37663-43-7 in bulk, remove the N-benzyl group by hydrogenolysis to access the free piperidine, and then perform parallel N-acylation or N-alkylation combined with C-3 alkylation to generate diverse analogs. This approach mirrors the synthetic route to fluspidine (Ki = 0.59 nM) and compound 19 (Ki = 0.79 nM) [1][2], but with the flexibility to install novel fluorinated or non-fluorinated side chains for proprietary lead optimization.

Structure-Based Drug Design Targeting the N/OFQ Opioid Receptor

Medicinal chemistry teams focused on the nociceptin/orphanin FQ receptor can use 37663-43-7 as the starting material to synthesize analogs of ligand 0NN. The co-crystal structure of 0NN bound to the N/OFQ receptor (PDB 4EA3, Ki = 0.24 nM) [3] provides a validated template for computational docking and rational design. Procurement of the scaffold at high purity (≥98%) ensures that crystallography or biophysical assays are not confounded by trace impurities.

Benchmarking Novel CNS Agents Against the Antitetrabenazine ED₅₀ SAR Landscape

For CNS drug discovery programs targeting monoamine-related depression models, 37663-43-7 can be elaborated into N-heteroatom derivatives for antitetrabenazine screening. The published ED₅₀ values (1.4–4.7 mg/kg for hydroxylamines) [4] provide quantitative benchmarks. Because the scaffold's N-benzyl group can be selectively modified without altering the C-3 position, SAR at the basic nitrogen can be explored systematically while holding the spirocyclic core constant.

Radiolabeling Precursor for Fluorine-18 PET Tracer Development

The unsubstituted C-3 position of 37663-43-7 enables installation of tosylate or mesylate leaving groups for subsequent [¹⁸F]fluoride substitution, as demonstrated in the radiosynthesis of [¹⁸F]fluspidine (radiochemical yield 35–45%, radiochemical purity ≥ 99.6%, specific activity 150–350 GBq/μmol) [1]. Contract research organizations producing PET tracers for clinical neuroimaging can standardize on this scaffold as the common synthetic entry point for multiple candidate radioligands.

Quote Request

Request a Quote for 1'-Benzyl-3H-spiro[2-benzofuran-1,4'-piperidine]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.